molecular formula C11H23NO2 B13255241 2-Amino-1-(4,4-dimethylcyclohexyl)propane-1,3-diol

2-Amino-1-(4,4-dimethylcyclohexyl)propane-1,3-diol

Cat. No.: B13255241
M. Wt: 201.31 g/mol
InChI Key: MRFATEOTGWGPFZ-UHFFFAOYSA-N
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Description

2-Amino-1-(4,4-dimethylcyclohexyl)propane-1,3-diol is a chiral amino alcohol characterized by a propane-1,3-diol backbone substituted with an amino group at the C2 position and a 4,4-dimethylcyclohexyl group at the C1 position. This structure confers unique steric and electronic properties, making it relevant in pharmaceutical and synthetic chemistry.

Properties

Molecular Formula

C11H23NO2

Molecular Weight

201.31 g/mol

IUPAC Name

2-amino-1-(4,4-dimethylcyclohexyl)propane-1,3-diol

InChI

InChI=1S/C11H23NO2/c1-11(2)5-3-8(4-6-11)10(14)9(12)7-13/h8-10,13-14H,3-7,12H2,1-2H3

InChI Key

MRFATEOTGWGPFZ-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(CC1)C(C(CO)N)O)C

Origin of Product

United States

Chemical Reactions Analysis

2-Amino-1-(4,4-dimethylcyclohexyl)propane-1,3-diol undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

2-Amino-1-(4,4-dimethylcyclohexyl)propane-1,3-diol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-1-(4,4-dimethylcyclohexyl)propane-1,3-diol involves its interaction with specific molecular targets and pathways. The amino group can participate in hydrogen bonding and other interactions, which influence the compound’s reactivity and functionality in various applications .

Comparison with Similar Compounds

Substituent Effects

  • 2-Amino-1-(4-nitrophenyl)propane-1,3-diol (CAS 2964-48-9): Features a nitro-substituted phenyl group. The electron-withdrawing nitro group enhances polarity and reduces solubility in non-polar solvents compared to the dimethylcyclohexyl group in the target compound .
  • Impurity A (EP) of Chloramphenicol (CAS 716-61-0): A stereoisomer of the nitro-substituted analog, (1R,2R)-configured, demonstrating the impact of stereochemistry on biological activity and chromatographic behavior .
  • Lignin Model Compounds (e.g., 2-(3,5-difluorophenoxy)-1-(3,4-dimethoxyphenyl)propane-1,3-diol): Contain fluorophenoxy and methoxyphenyl groups, emphasizing how electron-deficient substituents influence oxidative stability and reactivity in polymer chemistry .

Stereochemical Considerations

  • The (1S,2S) and (1R,2R) configurations in nitrophenyl analogs (e.g., CAS 2964-48-9 vs. 716-61-0) result in distinct chromatographic retention times and bioactivity profiles, underscoring the importance of stereochemistry in pharmaceutical impurity analysis .

Physical and Analytical Properties

Table 1: Comparative Physical Properties

Compound Name Molecular Weight CAS RN Melting Point (°C) Substituent
2-Amino-1-(4-nitrophenyl)propane-1,3-diol 212.20 2964-48-9 162–168 4-Nitrophenyl
Chloramphenicol Impurity A (EP) 212.20 716-61-0 Not reported 4-Nitrophenyl (1R,2R)
Lignin Model Compound (VDF) 382.35* Not provided Not reported 3,5-Difluorophenoxy
Target Compound Theoretical Not provided N/A 4,4-Dimethylcyclohexyl

*Calculated for C₁₈H₁₉F₂O₅.

Analytical Techniques

  • HPLC-UV: Used for quantifying 2-amino-1-(4-nitrophenyl)propane-1,3-diol in chloramphenicol formulations, with retention times sensitive to stereochemistry .

Pharmaceutical Relevance

  • Nitrophenyl-substituted analogs are critical in quality control of antibiotics like chloramphenicol, where stereoisomers act as impurities requiring precise quantification .

Industrial and Polymer Chemistry

  • Lignin model compounds with fluorophenoxy groups undergo oxidative degradation in alkaline conditions, mediated by active oxygen species (AOS) . The dimethylcyclohexyl group in the target compound could impart steric hindrance, altering degradation kinetics in similar environments.

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